6-(2,6-Difluorophenyl)-6-oxohexanoic acid
Description
Chemical Structure and Properties 6-(2,6-Difluorophenyl)-6-oxohexanoic acid (CAS: Not explicitly listed; inferred from –18) is a fluorinated aromatic carboxylic acid with the molecular formula C₁₂H₁₂F₂O₃ and a molar mass of 242.22 g/mol. The compound features a hexanoic acid backbone substituted at the 6-position with a 2,6-difluorophenyl ketone group. The fluorine atoms at the 2- and 6-positions on the benzene ring confer distinct electronic and steric properties, enhancing lipophilicity and influencing intermolecular interactions such as hydrogen bonding and π-stacking .
For example, Friedel-Crafts acylation (as used for 6-(2,5-dimethoxyphenyl)-6-oxohexanoic acid in ) or regioselective halogenation (e.g., sulfuryl chloride-mediated chlorination in and ) may be applicable. Fluorinated aromatic compounds like this are often intermediates in pharmaceuticals or agrochemicals due to their metabolic stability and bioavailability .
Properties
IUPAC Name |
6-(2,6-difluorophenyl)-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O3/c13-8-4-3-5-9(14)12(8)10(15)6-1-2-7-11(16)17/h3-5H,1-2,6-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGJFBCBTSBARL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)CCCCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645338 | |
| Record name | 6-(2,6-Difluorophenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-46-6 | |
| Record name | 2,6-Difluoro-ε-oxobenzenehexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2,6-Difluorophenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,6-Difluorophenyl)-6-oxohexanoic acid typically involves the introduction of the difluorophenyl group to the hexanoic acid structure. One common method is the Friedel-Crafts acylation reaction, where 2,6-difluorobenzoyl chloride reacts with hexanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2,6-Difluorophenyl)-6-oxohexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
6-(2,6-Difluorophenyl)-6-oxohexanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(2,6-Difluorophenyl)-6-oxohexanoic acid involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and specificity, while the keto and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins and influence biological pathways.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Functional Group and Reactivity
- Fluorinated vs. Chlorinated Analogues: ETHYL 6-(2,5-DICHLOROPHENYL)-6-OXOHEXANOATE (CAS 898778-14-8, ): Chlorine’s larger atomic size and lower electronegativity compared to fluorine may reduce membrane permeability but enhance halogen bonding in crystal engineering . 6-(2-Hydroxyethoxy)-6-oxohexanoic acid (HMDB0061681, ): The hydroxyethoxy group increases hydrophilicity, making it suitable for prodrug designs requiring aqueous compatibility .
Ester vs. Carboxylic Acid Derivatives :
Key Research Findings
- Synthetic Flexibility: Fluorinated hexanoic acids are synthesized via Friedel-Crafts acylation () or halogenation (), but regioselectivity remains a challenge. For example, 2,6-difluoro substitution avoids steric clashes observed in 2,3-difluoro derivatives () .
- Structure-Activity Relationships (SAR): Fluorine at the 2-position (para to ketone) minimizes metabolic deactivation compared to methoxy or hydroxyl groups . Discontinued compounds like 6-(2,3-difluorophenyl)-6-oxohexanoic acid () underscore the importance of substituent positioning in commercial viability .
Biological Activity
6-(2,6-Difluorophenyl)-6-oxohexanoic acid is a compound with significant potential in medicinal chemistry, particularly noted for its biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C₁₃H₁₃F₂O₃
- Molecular Weight : 245.24 g/mol
- CAS Number : 898766-46-6
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to influence several cellular pathways, particularly those involved in inflammation and cancer proliferation. The difluorophenyl group enhances its lipophilicity, potentially improving its absorption and distribution within biological systems.
Antimicrobial Activity
Recent studies indicate that this compound exhibits notable antimicrobial properties. In vitro tests have demonstrated its effectiveness against various bacterial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that this compound may serve as a candidate for the development of new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study assessed its cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 0.082 | Inhibition of cyclin-dependent kinases (CDKs) |
| A549 (lung cancer) | 0.095 | Induction of apoptosis via caspase activation |
These results indicate that the compound can inhibit cell proliferation and promote apoptosis in cancer cells, highlighting its potential as an anticancer agent.
Breast Cancer Study
A study by Johanne et al. focused on the compound's modifications at the C6 position of the imidazopyridine ring. The optimized derivatives exhibited IC50 values as low as 0.004 µM against CDK2 and Aurora B enzymes, crucial for cancer cell division, indicating enhanced potency as anticancer agents.
Inflammation Research
Another study investigated the anti-inflammatory properties of the compound by assessing its effect on nitric oxide synthase (iNOS) activity in human macrophages. The results showed selective inhibition of iNOS with a pIC50 value of 7.09, suggesting potential therapeutic applications in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
